molecular formula C30H40N6O4 B5018599 3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol}

3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol}

Cat. No.: B5018599
M. Wt: 548.7 g/mol
InChI Key: YMFVLSLGXRHKJT-UHFFFAOYSA-N
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Description

3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} is a complex organic compound characterized by its unique structure, which includes benzene rings, piperazine moieties, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of Benzene-1,4-diylbis(oxy) Intermediate: This step involves the reaction of benzene-1,4-diol with appropriate reagents to introduce the oxy groups.

    Attachment of Piperazine and Pyridine Groups: The intermediate is then reacted with piperazine and pyridine derivatives under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of acids, bases, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[Butane-1,4-diylbis(oxy)]bis(1-propanol): Similar in structure but lacks the piperazine and pyridine groups.

    4,4’-[1,3-Propanediylbis(oxy)]bisbenzenamine: Contains benzene and oxy groups but differs in the positioning and type of additional functional groups.

    3,3’-[1,4-Phenylenebis(oxy)]bis{1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-propanol}: Similar structure with variations in the substituents attached to the piperazine rings.

Uniqueness

The uniqueness of 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol} lies in its combination of benzene, piperazine, and pyridine groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N6O4/c37-25(21-33-13-17-35(18-14-33)29-5-1-3-11-31-29)23-39-27-7-9-28(10-8-27)40-24-26(38)22-34-15-19-36(20-16-34)30-6-2-4-12-32-30/h1-12,25-26,37-38H,13-24H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFVLSLGXRHKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=N4)O)O)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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